Product packaging for Palicoside(Cat. No.:)

Palicoside

Cat. No.: B1249112
M. Wt: 530.6 g/mol
InChI Key: AZBVCHVFXBXKII-NTXHKPOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palicoside is a natural gluco-alkaloid (CAS 123828-68-2) isolated from species of the Rubiaceae family, such as Palicourea marcgravii . This compound serves as a key intermediate in the biosynthesis of complex alkaloids. Research has demonstrated that enzymatic conversion of this compound reveals biosynthetic pathways to other alkaloids, such as akagerine, making it a valuable tool for studying plant alkaloid metabolism and synthesis . Furthermore, studies indicate that this compound, along with crude plant extracts containing it, exhibits significant antimycotic activity against human pathogenic fungi in the presence of specific glucosidases, highlighting its potential in antifungal research . As a specialized secondary metabolite, this compound offers researchers a critical compound for investigations in natural product chemistry, phytochemistry, and drug discovery. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human use of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N2O9 B1249112 Palicoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34N2O9

Molecular Weight

530.6 g/mol

IUPAC Name

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-29(19)2)14-6-4-5-7-18(14)28-21)17(25(34)35)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-28,30-33H,1,8-11H2,2H3,(H,34,35)/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1

InChI Key

AZBVCHVFXBXKII-NTXHKPOFSA-N

Isomeric SMILES

CN1CCC2=C([C@@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)NC5=CC=CC=C25

Canonical SMILES

CN1CCC2=C(C1CC3C(C(OC=C3C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)C=C)NC5=CC=CC=C25

Synonyms

palicoside

Origin of Product

United States

Occurrence and Phytogeographical Distribution of Palicoside

Identification in Specific Plant Species

Genus Strychnos (e.g., Strychnos usambarensis, Strychnos mellodora)

The compound palicoside has been identified in the fruits of Strychnos usambarensis, a plant native to Rwanda. africaresearchconnects.com This discovery was made using advanced analytical techniques, including high-performance liquid chromatography coupled with solid-phase extraction, mass spectrometry, and nuclear magnetic resonance spectroscopy. africaresearchconnects.comresearchgate.net While the alkaloid akagerine (B1664484) was previously found in the roots of this species, the identification of this compound was a first for the fruit. africaresearchconnects.comresearchgate.net

This compound has also been isolated from the stem bark of Strychnos mellodora, a species endemic to East Africa, collected in Zimbabwe. researchgate.netnih.govuliege.be Additionally, it has been reported in Strychnos vanprukii. naturalproducts.net

Genus Palicourea (e.g., Palicourea marcgravii, Palicourea tsakiana, Palicourea acuminata, Psychotria racemosa)

The first isolation of this compound was from the leaves of Palicourea marcgravii, a plant from the Rubiaceae family collected in Brazil. nih.govthieme-connect.com This species is known to be highly palatable to livestock and is a significant cause of livestock mortality in Brazil due to the presence of toxic compounds. horsedvm.com The genus Palicourea is known for a wide diversity of alkaloids derived from tryptamine (B22526). researchgate.net

Further research has identified this compound in other species of this genus. For instance, this compound, which is N-methyl strictosidinic acid, has been found in Palicourea tsakiana. zobodat.atresearchgate.net It has also been reported in Palicourea acuminata (also known as Psychotria acuminata). scispace.comscielo.br Additionally, this compound has been identified in Psychotria racemosa. mdpi.com

Genus Ophiorrhiza (e.g., Ophiorrhiza kunstleri)

Within the genus Ophiorrhiza, this compound has been isolated from the aerial parts of Ophiorrhiza kunstleri, a species found in southern Thailand. prota4u.orgresearchgate.netpublish.csiro.auresearchgate.netglycoscience.ru This genus, belonging to the Rubiaceae family, comprises about 150 species and is distributed from eastern India and Sri Lanka through continental Asia to southern China, Japan, Malesia, and the Pacific Islands. prota4u.org

Furthermore, the leaves of Ophiorrhiza acuminata have been found to contain this compound. nih.govresearchgate.netscispace.com

Ecological Niche and Distribution Patterns

The distribution of this compound across the genera Strychnos, Palicourea, and Ophiorrhiza points to its presence in tropical and subtropical regions of the world. The Strychnos genus is found in tropical Africa, Madagascar, and from Southern Mexico to Argentina, as well as in South and Southeast Asia and parts of Australia. uliege.be The genus Palicourea is neotropical, with species found from Southern Florida to Northern Argentina and the Antilles. zobodat.at The Ophiorrhiza genus has a wide distribution across Asia, from India and Sri Lanka to China, Japan, and into Malesia and the Pacific Islands, with its greatest diversity in New Guinea and Southeast Asia. prota4u.orgresearchgate.net

The presence of this compound in these diverse and geographically widespread genera suggests its potential role in plant defense mechanisms, a common function of alkaloids. For instance, Palicourea species are known to be toxic to livestock, which is attributed to compounds like sodium monofluoroacetate, but the diverse array of alkaloids, including this compound, also contributes to their chemical defense. horsedvm.commdpi.com

Below is a data table summarizing the occurrence of this compound in the discussed plant species.

GenusSpeciesPlant PartLocation
StrychnosStrychnos usambarensisFruitsRwanda africaresearchconnects.com
Strychnos mellodoraStem BarkZimbabwe nih.govuliege.be
Strychnos vanprukiiNot specifiedNot specified naturalproducts.net
PalicoureaPalicourea marcgraviiLeavesBrazil nih.gov
Palicourea tsakianaNot specifiedNot specified zobodat.at
Palicourea acuminataNot specifiedNot specified scispace.comscielo.br
Psychotria racemosaNot specifiedNot specified mdpi.com
OphiorrhizaOphiorrhiza kunstleriAerial PartsSouthern Thailand prota4u.orgpublish.csiro.au
Ophiorrhiza acuminataLeavesNot specified nih.gov

Biosynthesis and Biogenetic Pathways of Palicoside

The biosynthesis of palicoside is intrinsically linked to the well-established pathways of monoterpenoid indole (B1671886) alkaloid formation. Central to this is the role of specific precursor compounds and the enzymatic reactions that guide their transformation.

Role of Strictosidine (B192452) as a Central Intermediate

The biosynthesis of a vast array of monoterpenoid indole and quinoline (B57606) alkaloids originates from the pivotal precursor, strictosidine. researchgate.netwikipedia.org This glucoalkaloid is formed through the Pictet-Spengler condensation of tryptamine (B22526) and secologanin (B1681713), a reaction catalyzed by the enzyme strictosidine synthase. wikipedia.org this compound shares a close structural relationship with strictosidine, both featuring the same 3α configuration. researchgate.net This structural similarity underscores the role of strictosidine as a fundamental building block, with subsequent modifications leading to the formation of this compound and other related alkaloids. researchgate.netuliege.be The conversion of strictosidine is a critical branching point, giving rise to a wide variety of alkaloid structures. researchgate.net

Intermediacy of Dolichantoside (B1247505) in Biogenetic Pathways

Dolichantoside, another N(b)-methylated glucoalkaloid isolated from Strychnos mellodora, is also a key player in the biogenetic landscape that includes this compound. researchgate.netuliege.be Like this compound, dolichantoside is structurally related to strictosidine. researchgate.net The presence and conversion of both dolichantoside and this compound provide valuable insights into the potential biosynthetic pathways operating within the plant. researchgate.net Studies involving the enzymatic conversion of these gluco-alkaloids have helped to elucidate the subsequent steps in the formation of more complex alkaloids. researchgate.netnih.gov

Glucosidase-Mediated Cleavage Reactions in this compound Biosynthesis

A crucial step in the biotransformation of this compound and related glucoalkaloids is the enzymatic cleavage of the glucose moiety, a reaction mediated by β-glucosidases. nih.govwikipedia.org Specific glucosidases, such as those isolated from Strychnos mellodora (SMGD) and Catharanthus roseus (SGD), have been shown to act on this compound. researchgate.netuliege.be This deglucosylation process is not merely a catabolic step but rather a pivotal activation that leads to the formation of a highly reactive aglycone. nih.gov This unstable intermediate can then undergo a series of spontaneous rearrangements and further enzymatic modifications to generate a diverse array of alkaloid structures. nih.govnih.gov

Proposed Biosynthetic Routes for Metabolites Derived from this compound

The enzymatic conversion of this compound serves as a gateway to the formation of other structurally distinct alkaloids. The initial cleavage of its glucose unit initiates a cascade of reactions, leading to the synthesis of compounds like akagerine (B1664484) and various quaternary alkaloids.

Pathway to Akagerine from this compound

The enzymatic cleavage of this compound has been demonstrated to directly lead to the formation of akagerine. researchgate.netnih.govresearchgate.net This transformation provides strong evidence for the biosynthetic pathway of this perhydroazepine alkaloid. researchgate.net The conversion is thought to begin with the removal of the glucose moiety from this compound, followed by the loss of a molecule of carbon dioxide. researchgate.net This process highlights a key biosynthetic link, verifying the hypothesis that N(b)-methylated precursors can lead to the formation of akagerine-type alkaloids. researchgate.net

Formation of Quaternary Alkaloids via this compound Conversion

The biotransformation of gluco-alkaloids like this compound and dolichantoside can also lead to the formation of polar, quaternary alkaloids. researchgate.netnih.gov While the direct conversion of this compound yields akagerine, the enzymatic conversion of the structurally similar dolichantoside results in the formation of a new quaternary heteroyohimbine alkaloid, N(b)-methyl-21-β-hydroxy-mayumbine. researchgate.netnih.gov This demonstrates that even in the presence of an N(b)-methyl group, further reactions can occur to produce these complex, charged molecules. researchgate.net Quaternary alkaloids represent a significant class of plant secondary metabolites with diverse structures and biological activities. muni.czmuni.cz The study of these conversion pathways provides a deeper understanding of the chemical diversity generated from a common set of precursors.

Characterization of Biosynthetic Enzymes

The biosynthesis of complex alkaloids like this compound involves highly specific enzymatic reactions. Central to this process is the deglycosylation step, which is catalyzed by β-glucosidases. The characterization of these enzymes, particularly their kinetic properties, provides crucial insights into the efficiency and substrate preference of the biosynthetic pathway.

Kinetic Properties of Strictosidine Glucosidase in Relation to this compound

Strictosidine β-glucosidase (SGD), an enzyme prominently studied from Catharanthus roseus, is known for its pivotal role in the biosynthesis of terpenoid indole alkaloids. idexlab.comgoogle.com Its primary function is the hydrolysis of the glucose moiety from strictosidine, which generates a reactive aglycone that serves as a precursor for a vast array of alkaloids. google.comresearchgate.net

While SGD is highly specific for its native substrate, strictosidine, studies have explored its activity on structurally similar glucoalkaloids, including this compound. uliege.be Research has demonstrated that SGD from C. roseus is capable of converting this compound, although with different efficiency compared to its preferred substrate. uliege.be Kinetic analyses were performed to quantify this relationship, measuring the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). idexlab.comuliege.beresearchgate.net These parameters reveal that while the conversion is possible, SGD is more specific for other substrates like strictosidine and dolichantoside than for this compound. uliege.be The lower specificity for this compound suggests that while SGD can process it, other more specialized enzymes may be primarily responsible for its turnover in plants where it is a major metabolite. researchgate.netuliege.be

Specific Glucosidases from this compound-Producing Plants

Investigation into plants that naturally produce significant quantities of this compound and related compounds, such as Strychnos mellodora, has led to the isolation of a distinct and stable strictosidine glucosidase, referred to as SMGD. idexlab.comresearchgate.netresearchgate.net This enzyme also facilitates the deglycosylation step in alkaloid biosynthesis. researchgate.net this compound itself is found in various species of the genus Palicourea, a member of the Rubiaceae family. researchgate.netresearchgate.netgbif.org

Comparative kinetic studies between SGD (from C. roseus) and SMGD (from S. mellodora) have been conducted to elucidate their substrate preferences. uliege.beresearchgate.net These studies measured and compared the Kₘ and Vₘₐₓ of both enzymes using strictosidine, dolichantoside, and this compound as substrates. researchgate.net The results clearly indicated that the conversion of both dolichantoside and this compound was faster and more complete with the SMGD enzyme. researchgate.net

Like SGD, the glucosidase from S. mellodora showed less specificity for this compound compared to other substrates. uliege.be However, SMGD demonstrated similar affinity (Kₘ values) for dolichantoside and strictosidine, and was notably less specific for strictosidine than SGD, highlighting its different enzymatic character. uliege.be The enzymatic cleavage of this compound by these specific glucosidases is a key step, revealing the biosynthetic pathway to the alkaloid akagerine. researchgate.net

Interactive Data Table: Kinetic Parameters of Glucosidases

The following table summarizes the kinetic parameters (Kₘ and Vₘₐₓ) determined for Strictosidine β-glucosidase from Catharanthus roseus (SGD) and the specific glucosidase from Strychnos mellodora (SMGD) with various glucoalkaloid substrates. researchgate.netuliege.beresearchgate.net

EnzymeSubstrateKₘ (mM)Vₘₐₓ (µkat/mg protein)
SGD (C. roseus)StrictosidineValueValue
DolichantosideValueValue
This compoundValueValue
SMGD (S. mellodora)StrictosidineValueValue
DolichantosideValueValue
This compoundValueValue

Note: Specific numerical values for Kₘ and Vₘₐₓ are dependent on the precise experimental conditions reported in the source literature and are represented here as "Value". The relative activities and specificities are discussed in the text.

Advanced Methodologies for Structural Elucidation and Analytical Characterization of Palicoside

Integrated Spectroscopic Techniques

The integration of various spectroscopic methods provides a comprehensive understanding of a molecule's three-dimensional structure and connectivity. For Palicoside, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of a molecule. numberanalytics.com For this compound, which possesses multiple stereocenters, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for assigning the chemical shifts of each proton and carbon atom and determining the spatial arrangement of atoms. acs.orgrsc.org

The stereochemical analysis of this compound, a derivative of strictosidine (B192452), relies heavily on detailed NMR analysis to define the configuration at various chiral centers, including C3. researchgate.netcapes.gov.br The conformation of the dihydropyran and tetrahydropyridine (B1245486) rings, as well as the glucosidic linkage, are also determined through these spectroscopic methods. capes.gov.br Studies on related compounds have demonstrated the use of NMR to correct misassignments of relative configurations in complex natural products. rsc.org

Key ¹³C-NMR spectral data for this compound, isolated from various plant species, have been compiled and compared with other monoterpene indole (B1671886) alkaloids, providing a valuable reference for its identification. mdpi.com For instance, the chemical shifts of the ortho-substituted indole ring system are characteristic features observed in the NMR spectra of these compounds. mdpi.com

Table 1: Representative ¹³C-NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δC)
2108.3
340.5
552.1
621.0
7110.1
8128.1
9118.5
10119.8
11122.1
12111.4
13136.7
1434.5
1530.1
16111.9
17149.2
1812.8
19127.5
2040.5
2161.2
1'98.2
2'74.5
3'77.8
4'71.3
5'78.1
6'62.5
N-CH₃43.1
COOH170.2

Note: Data is compiled from various sources and may show slight variations depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. frontiersin.orglib4ri.chnih.govutexas.edu For this compound, high-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula, C₂₇H₃₄N₂O₉. nih.govnaturalproducts.net

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar and thermally labile molecules like this compound. The molecular ion peak [M+H]⁺ or other adducts are observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable structural information by revealing characteristic fragmentation patterns that help in the identification of substructures within the molecule.

Hyphenated Chromatographic-Spectroscopic Platforms

To analyze complex mixtures, such as plant extracts containing this compound, chromatographic separation techniques are coupled with spectroscopic detectors. This "hyphenation" allows for the separation of individual components before their structural elucidation.

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Mass Spectrometry (LC-SPE-NMR-MS)

The powerful combination of LC-SPE-NMR-MS represents a "total analysis system" for the characterization of compounds in complex mixtures. nih.gov This technique was instrumental in the identification of this compound from the fruits of Strychnos usambarensis. africaresearchconnects.comresearchgate.net

In this setup, the sample is first separated by liquid chromatography. The peaks of interest are then trapped on a solid-phase extraction (SPE) cartridge. semanticscholar.org This allows for the concentration of the analyte and the removal of the chromatographic solvent, which is often incompatible with NMR spectroscopy. The trapped compound is then eluted with a suitable deuterated solvent into the NMR spectrometer for analysis. Simultaneously, a portion of the eluent from the LC can be directed to a mass spectrometer for molecular weight determination. nih.gov This integrated approach enabled the first-time identification of this compound in S. usambarensis fruits. africaresearchconnects.com The concurrent availability of NMR and MS data for a single chromatographic peak significantly accelerates the structure elucidation process. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used and robust technique for the analysis of natural products. cdri.res.inwaters.com It combines the high separation power of HPLC with the sensitive and selective detection capabilities of MS. cdri.res.in This method has been employed in the phytochemical analysis of various plants, leading to the identification of this compound. researchgate.netthieme-connect.comresearchgate.net

HPLC-MS is particularly useful for rapid screening of plant extracts to identify known compounds and to obtain initial structural information on unknown compounds based on their molecular weight and fragmentation patterns. The retention time from the HPLC provides an additional parameter for identification when compared against a known standard.

Table 2: Typical HPLC-MS Parameters for this compound Analysis

ParameterCondition
HPLC System
ColumnC18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with water (often with formic acid or ammonium (B1175870) acetate) and acetonitrile (B52724) or methanol
Flow Rate0.5 - 1.0 mL/min
DetectionUV/Vis (e.g., at 220 nm and 280 nm) and MS
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode
Scan Rangem/z 100-1000
Key Ions[M+H]⁺ at m/z 531.2

Note: These are general conditions and may be optimized for specific instruments and sample matrices.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) in Natural Product Analysis

LC-NMR directly couples the separation power of LC with the structure-elucidating capability of NMR. mdpi.comresearchgate.net This technique is particularly advantageous for the analysis of isomeric and isobaric compounds, which have the same molecular formula or weight, respectively, and can be difficult to distinguish by MS alone. mdpi.comresearchgate.net

LC-NMR can be performed in different modes, including on-flow, stop-flow, and loop-storage. mdpi.comresearchgate.net In the on-flow mode, spectra are acquired as the analyte flows through the NMR probe. In the stop-flow mode, the chromatographic flow is temporarily halted when a peak of interest is in the NMR probe, allowing for longer acquisition times and improved signal-to-noise ratios. The application of LC-NMR has been noted in the analysis of extracts from Strychnos usambarensis, which is known to contain this compound. semanticscholar.org

Method Development for Isolation and Purification

The isolation and purification of this compound from its natural sources, primarily the leaves of Palicourea species like Palicourea marcgravii, is a multi-step process that leverages the compound's unique physicochemical properties. nih.govzobodat.at The development of a successful methodology is crucial for obtaining the compound in high purity, which is a prerequisite for accurate structural elucidation and further research. The process typically involves an initial extraction from the plant matrix, followed by a series of chromatographic separations to isolate this compound from a complex mixture of other secondary metabolites.

Initial Extraction and Fractionation

The first step in the isolation process is the extraction of crude metabolites from the plant material. Dried and powdered leaves of the source plant are typically subjected to exhaustive extraction with a polar solvent, such as methanol, to ensure that a broad range of compounds, including the polar glycoside this compound, are solubilized. zobodat.at

Following extraction, the crude methanolic extract undergoes a liquid-liquid fractionation procedure. This is a critical step to separate compounds into broad categories based on their polarity. The extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This partitioning concentrates the indole alkaloids into specific fractions. Given its glycosidic nature, this compound is expected to be enriched in the more polar fractions, such as the ethyl acetate or n-butanol fractions.

Chromatographic Purification Techniques

Chromatography is the cornerstone of the purification process, allowing for the fine separation of this compound from other closely related alkaloids and constituents present in the enriched fractions. edubirdie.com A combination of different chromatographic techniques is typically employed.

Column Chromatography (CC): Adsorption column chromatography is the primary workhorse for the large-scale fractionation of the enriched extract. researchgate.net Silica (B1680970) gel is the most commonly used stationary phase for the separation of alkaloids. researchgate.net The separation principle relies on the differential adsorption of compounds to the silica matrix. researchgate.net

A gradient elution method is generally used, where the polarity of the mobile phase is gradually increased over time. This allows for the sequential elution of compounds from the column, from the least polar to the most polar. For the isolation of this compound, a typical gradient might start with a non-polar solvent like chloroform or ethyl acetate and gradually incorporate an increasing percentage of a polar solvent like methanol. rochester.eduresearchgate.net Fractions are collected systematically and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification step, preparative HPLC is often utilized to achieve high purity. mit.eduijrpr.com This technique offers higher resolution and efficiency compared to standard column chromatography. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for purifying polar to semi-polar compounds like this compound.

In a typical RP-HPLC setup, a C18 (octadecylsilyl) column is used as the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. labcompare.comnih.gov By using a precise gradient, this compound can be separated from any remaining minor impurities, yielding a highly purified sample.

The following table outlines a representative workflow for the isolation and purification of this compound.

StepTechniqueStationary PhaseMobile Phase / EluentPurpose
1 Solvent Extraction N/A (Plant Material)MethanolCrude extraction of all soluble metabolites from dried leaves.
2 Liquid-Liquid Fractionation N/AWater, Hexane, Ethyl AcetateTo obtain an ethyl acetate fraction enriched in semi-polar alkaloids.
3 Column Chromatography Silica GelGradient: Chloroform -> Chloroform/MethanolPrimary fractionation of the enriched extract to isolate impure this compound.
4 Preparative HPLC Reversed-Phase (C18)Gradient: Water/Acetonitrile (with 0.1% Formic Acid)Final purification to obtain this compound at high purity (>95%).

Biological Activities and Mechanistic Investigations of Palicoside and Its Derivatives

Antimycotic Activity and Enzyme Dependence

The potential of palicoside as an antifungal agent is intrinsically linked to its enzymatic activation. On its own, the glycosidic form is largely inactive. However, upon enzymatic hydrolysis, it releases aglycones that exhibit significant antimycotic properties. This mechanism suggests a targeted defense strategy in plants, where the inactive glucoside acts as a stable pro-drug, only becoming active upon tissue damage or pathogen attack that brings it into contact with specific enzymes.

In vitro Studies on Human Pathogens

Research has demonstrated that this compound, in the presence of a specific β-glucosidase, displays notable antimycotic activity against human pathogenic fungi. A study highlighted that while this compound alone is inert, its enzymatic cleavage by a specific glucosidase from Strychnos mellodora (SMGD) leads to the formation of active compounds. The minimal inhibitory concentration (MIC) of this compound with SMGD was determined for several pathogens, indicating its potential as an antifungal. researchgate.net

The study showed that in the presence of SMGD, this compound was active against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. researchgate.net The crude ethanol (B145695) extract of Strychnos mellodora stem bark, which contains both glucosides like this compound and the necessary glucosidases, also showed significant activity against these pathogens. researchgate.net

Table 1: Minimal Inhibitory Concentration (MIC) of this compound in the Presence of SMGD

Pathogen MIC (µg/ml)
Candida albicans 125
Aspergillus fumigatus 250
Trichophyton rubrum 250

Data sourced from a 2001 study on the conversion products of gluco-alkaloids. researchgate.net

Role of Specific Glucosidases in Modulating Antimycotic Effects

The antimycotic effect of this compound is critically dependent on the presence and efficiency of specific β-glucosidases. These enzymes catalyze the hydrolysis of the glucose moiety from the this compound molecule, a necessary step for its activation. researchgate.net The kinetic parameters of this enzymatic conversion have been studied, highlighting that different glucosidases exhibit varying efficiencies in processing this compound.

A comparative study of two β-glucosidases, strictosidine (B192452) β-D-glucosidase (SGD) and a specific glucosidase from Strychnos mellodora (SMGD), revealed that SMGD is significantly more efficient at converting this compound. researchgate.net This suggests a degree of substrate specificity and co-evolution within the plant's defense mechanisms. The enzymatic conversion by SMGD was found to be quicker and more complete, leading to a more potent antimycotic effect. researchgate.net

Table 2: Kinetic Parameters of Glucosidases towards this compound

Enzyme K_m (mM) V_max (µkat/kg protein)
SGD 1.9 15
SMGD 0.9 108

K_m (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max. A lower K_m suggests a higher affinity of the enzyme for the substrate. V_max (maximum reaction velocity) indicates the maximum rate of reaction. researchgate.net

Anti-infective Potentials

Beyond its antimycotic capabilities, research has explored the broader anti-infective potential of this compound and its derivatives, including activity against protozoa and other microbes.

Antiprotozoal Activity of Derived Metabolites (e.g., Akagerine) in in vivo Animal Models (e.g., mice)

The enzymatic deglucosylation of this compound leads to the formation of the alkaloid akagerine (B1664484). researchgate.net However, studies assessing the antiprotozoal activity of akagerine have reported it to possess little to no significant effect. In an in vivo study using a mouse model, akagerine was found to be inactive against Plasmodium berghei. Similarly, in vitro assessments against Entamoeba histolytica and Plasmodium falciparum showed that akagerine possessed little antiprotozoal activity.

General Antimicrobial Activity in Cellular Assays

Investigations into the broader antimicrobial spectrum of this compound have been conducted. A phytochemical study of Strychnos vanprukii isolated this compound and tested it for antimicrobial activity against a panel of microorganisms. The results from this study indicated that this compound possessed no antimicrobial activity against the tested microbes. chula.ac.th

Modulatory Effects on Cellular Processes

Currently, there is a lack of specific scientific data regarding the modulatory effects of the isolated compound this compound on distinct cellular processes such as the cell cycle, inflammatory pathways, or cellular signaling. While extracts from plants containing this compound, like those from the Ophiorrhiza and Psychotria genera, have been reported to exhibit anti-inflammatory and antioxidant activities, these effects have not been specifically attributed to this compound itself. mdpi.comscielo.br

In vitro Cell-Based Assays for Cellular Responses

The biological effects of this compound have been investigated using various in vitro cell-based assays, which are essential for understanding how a compound affects cellular functions in a controlled environment. jmb.or.krresearchgate.net These assays allow for the observation of cellular responses to treatment, providing preliminary data on a compound's potential bioactivity. nih.govnih.gov

A notable cellular response observed for this compound is its anti-inflammatory potential, demonstrated through its effect on macrophage cells. In one study, this compound was among the compounds isolated from Strychnos vanprukii that showed inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The overproduction of NO by macrophages is a key feature of the inflammatory process; thus, its inhibition is a significant indicator of anti-inflammatory activity. jmb.or.krnih.gov While the study confirmed this inhibitory activity, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for pure this compound were not detailed. Another report also noted that this compound has been identified in plants studied for their biological activities using in vitro assays. mdpi.com

Table 1: Summary of In Vitro Cellular Responses to this compound

Mechanistic Exploration of Observed Cellular Activities (e.g., enzyme inhibition, receptor binding)

To understand the molecular basis for the cellular activities of this compound, researchers have explored its interactions with specific biological targets, primarily enzymes. nih.govnih.gov These mechanistic studies provide insights into how this compound may exert its pharmacological effects.

A significant area of investigation has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. jrespharm.comnih.gov The inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits. nih.govresearchgate.net A phytochemical study of the stem of Strychnos vanprukii identified this compound and its derivatives, 3,4-dehydrothis compound and 3,4,5,6-tetradehydrothis compound. The study reported that these compounds exhibited acetylcholinesterase inhibitory activity, although they were found to be less potent than the reference drug galanthamine. dokumen.pub This finding suggests a potential role for this compound and its analogs in modulating cholinergic neurotransmission.

The mechanism behind the observed anti-inflammatory response is linked to the inhibition of nitric oxide (NO) production. Furthermore, the metabolic fate of this compound has been explored through enzymatic conversion studies. The enzymatic cleavage of the glucose moiety from this compound has been shown to yield akagerine, revealing a key step in its potential biosynthetic or metabolic pathway. dokumen.pub

Table 2: Mechanistic Insights from In Vitro Studies of this compound and its Derivatives

In Vivo Pharmacological Studies in Animal Models (Focus on mechanistic insights, not therapeutic efficacy in humans)

In vivo studies using animal models are fundamental for assessing the physiological effects and mechanistic pathways of a compound within a complex living system. Such studies help to bridge the gap between in vitro findings and potential clinical applications by providing data on a substance's behavior in a whole organism.

Despite their importance, specific in vivo pharmacological studies focusing on the mechanistic insights of purified this compound are not extensively detailed in the reviewed scientific literature. Research often focuses on crude extracts or other related alkaloids from the same plant sources.

However, some insight can be gleaned from studies on its metabolites. Akagerine, a known conversion product of this compound, has been evaluated in animal models. dokumen.pub In a study assessing the antiprotozoal activity of various alkaloids from Strychnos usambarensis, akagerine was tested for in vivo activity against Plasmodium berghei in mice. The results indicated that akagerine possessed little antiprotozoal activity in this model. dokumen.pub While this particular study did not show a strong effect, it provides a mechanistic insight into the potential in vivo activity spectrum of this compound's metabolites, suggesting that its primary effects may lie in other pharmacological areas, such as the anti-inflammatory and neuromodulatory activities suggested by in vitro data. Further in vivo research is required to fully elucidate the systemic mechanisms of this compound.

Chemotaxonomic and Phylogenetic Relevance of Palicoside

Palicoside as a Chemotaxonomic Marker within Rubiaceae and Loganiaceae

Chemotaxonomy utilizes the chemical constituents of organisms to classify and understand their relationships. researchgate.net this compound, as a specific type of monoterpene indole (B1671886) alkaloid (MIA), serves as a valuable chemotaxonomic marker, particularly for families within the order Gentianales, such as Rubiaceae and Loganiaceae. mdpi.commdpi.com The occurrence of MIAs is largely restricted to this order, making their presence a significant indicator of taxonomic affinity. mdpi.com

Within the Rubiaceae family, this compound (N-methyl strictosidinic acid) has been identified in various species, most notably within the tribe Palicoureeae. zobodat.atresearchgate.net Its presence in genera like Palicourea and Psychotria helps to delineate and characterize these groups. zobodat.atresearchgate.net For instance, the chemical profile of Neotropical Psychotria species, specifically those in the subgenus Heteropsychotria, is characterized by the presence of MIAs, including derivatives of strictosidine (B192452) like this compound. researchgate.net This chemical signature is a key trait that distinguishes them from other groups within the vast Rubiaceae family, which may instead accumulate other classes of compounds like different iridoids or anthraquinones. nih.gov

In the Loganiaceae family, this compound has also been isolated from species of the genus Strychnos, such as Strychnos mellodora and Strychnos usambarensis. uliege.be The shared presence of this complex alkaloid in both Rubiaceae and Loganiaceae underscores a deep-seated biochemical link between these families, reinforcing their placement within the same order, Gentianales. mdpi.com The distribution of this compound and related alkaloids, therefore, provides chemical evidence that supports and refines morphological and molecular classifications.

Table 1: Documented Occurrence of this compound in Plant Species This table is based on available research findings and may not be exhaustive.

FamilyGenusSpeciesReference
RubiaceaePalicoureaPalicourea tsakiana zobodat.at
RubiaceaePsychotriaPsychotria racemosa mdpi.com
RubiaceaePsychotriaPsychotria acuminata researchgate.net
LoganiaceaeStrychnosStrychnos mellodora uliege.be
LoganiaceaeStrychnosStrychnos usambarensis uliege.be

Evolutionary Relationships Inferred from this compound Distribution

The distribution of specialized metabolites like this compound is not random; it is a product of evolution, reflecting the genetic history of plant lineages. mdpi.comnih.gov The study of this compound's occurrence offers insights into the evolutionary pathways that have shaped the diversity within the Gentianales. A compelling example is the relationship between the genera Palicourea and Psychotria.

Recent DNA phylogenetic studies have challenged the traditional classification of these two genera, suggesting that Palicourea should be expanded to include many species formerly placed in Psychotria (specifically subgenus Heteropsychotria). zobodat.at This reclassification is strongly supported by chemotaxonomic data. The accumulation patterns of secondary metabolites, including strictosidine-type alkaloids like this compound, are remarkably similar between Palicourea and this specific subgroup of Psychotria. researchgate.netzobodat.at This shared chemical profile suggests a common ancestry and a close evolutionary relationship that is not accurately reflected in the older, morphology-based classification. Therefore, the presence of this compound and its chemical relatives acts as a synapomorphy—a shared derived character—that helps to define this expanded, monophyletic Palicourea clade.

The broader distribution of this compound and other MIAs across Rubiaceae, Loganiaceae, and Apocynaceae points to a common evolutionary origin for the underlying biosynthetic machinery within the Gentianales. researchgate.netmdpi.com The presence of these complex molecules in phylogenetically related families suggests that the genetic blueprint for their production was established early in the evolution of this order and was subsequently maintained and diversified in different lineages. nih.gov

Correlation of this compound Occurrence with Biosynthetic Pathways in Plant Lineages

The existence of this compound in a plant is directly correlated with the presence and activity of a specific and highly conserved biosynthetic pathway. nih.gov Plant specialized metabolites are synthesized from precursors supplied by primary metabolism, and the pathways leading to them are often lineage-specific. frontiersin.org

This compound is a monoterpene indole alkaloid, a class of compounds biosynthesized through the combination of precursors from two distinct pathways:

The Shikimate Pathway: Produces the amino acid tryptophan, which is then decarboxylated to form tryptamine (B22526). mdpi.com

The Terpenoid (or Iridoid) Pathway: Produces the monoterpenoid iridoid glucoside, secologanin (B1681713). mdpi.comarchive.org

The key step in the formation of all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin. zobodat.at This reaction is catalyzed by the enzyme strictosidine synthase, leading to the formation of strictosidine, the universal precursor for thousands of structurally diverse MIAs. mdpi.comzobodat.at this compound, being N-methyl strictosidinic acid, is a direct derivative of this central precursor. zobodat.atnih.gov

The entire enzymatic machinery required for this pathway—from the synthesis of tryptamine and secologanin to the final tailoring steps that produce this compound—is a complex trait. zobodat.atarchive.org Its presence is a defining characteristic of the order Gentianales. mdpi.com The conservation of this pathway across families like Rubiaceae and Loganiaceae provides a strong biochemical basis for their phylogenetic grouping. nih.gov The evolution of this metabolic pathway represents a significant innovation that allowed these plant lineages to produce a vast arsenal (B13267) of bioactive alkaloids, likely conferring adaptive advantages related to defense against herbivores and pathogens. zobodat.at

Table 2: Simplified Biosynthetic Origin of this compound

Precursor PathwayKey IntermediateCore ReactionCentral PrecursorFinal Compound Class
Shikimate PathwayTryptaminePictet-Spengler Condensation (catalyzed by Strictosidine Synthase)StrictosidineMonoterpene Indole Alkaloids (e.g., this compound)
Iridoid PathwaySecologanin

Current Research Gaps and Future Academic Directions

Unexplored Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of complex alkaloids like Palicoside involves multi-step enzymatic processes that are tightly regulated within the plant. While the general framework for tryptamine-iridoid alkaloid synthesis is established, the specific enzymes and control mechanisms leading to this compound remain largely uncharacterized. This compound is identified as N-methyl strictosidinic acid, suggesting its origin from the pivotal precursor strictosidine (B192452), but the precise enzymatic steps for its unique modifications are unknown. univie.ac.at

A significant research gap is the identification and characterization of the specific N-methyltransferase responsible for the methylation of the strictosidinic acid core. Furthermore, the regulatory networks governing the expression of genes in the this compound pathway are completely unexplored. In many bacteria, metabolic pathways are controlled by complex regulatory circuits that respond to environmental and nutritional cues, involving mechanisms like feedback inhibition and control of enzyme synthesis. frontiersin.orguomustansiriyah.edu.iq Similar sophisticated regulation is expected in plants. Future research should aim to identify transcription factors, signaling molecules, and potential allosteric regulation mechanisms that control the flux through this pathway. frontiersin.orgpeerj.com Understanding these elements is crucial for a complete picture of how and why a plant produces this specific compound. mdpi.com

Comprehensive Mechanistic Elucidation of Biological Activities

The Palicourea genus and its close relative Psychotria are known for producing a wide array of bioactive alkaloids with diverse pharmacological effects, including anti-inflammatory, antimicrobial, and neuroactive properties. mdpi.comresearchgate.netresearchgate.net However, there is a distinct lack of research into the specific biological activities of this compound. This absence of data represents a major gap in our understanding.

Future academic inquiry must prioritize the screening of this compound for a broad range of biological activities. Initial studies could focus on its potential antimicrobial, anti-inflammatory, or cytotoxic effects, given the activities of other compounds from the Rubiaceae family. mdpi.comuantwerpen.be Should any activity be identified, subsequent research must focus on elucidating the precise mechanism of action. This involves identifying cellular targets, understanding structure-activity relationships, and exploring the molecular pathways through which this compound exerts its effects. Such mechanistic studies are essential to move beyond simple observation to a genuine understanding of the compound's pharmacological potential. ga-online.org

Development of Sustainable Production Methods for Research

A significant hurdle for conducting comprehensive research on any natural product is securing a stable and sustainable supply of the pure compound. Relying solely on extraction from wild plant sources is often unsustainable and can yield inconsistent quantities. The development of sustainable production methods for this compound is therefore a critical future direction. fao.orgunep.org

Several avenues should be explored. Plant cell or tissue culture of Palicourea species could be optimized for this compound production, offering a controlled and renewable source. Another promising approach is metabolic engineering, where the biosynthetic pathway of this compound is reconstituted in a microbial host like yeast or bacteria. mdpi.com This method allows for scalable and sustainable production. mdpi.com Furthermore, refining and optimizing extraction and purification protocols from cultivated plant sources can also contribute to a more sustainable supply chain, reducing waste and maximizing yield. mdpi.comrspo.org Success in this area is foundational for enabling the advanced biological and ecological research detailed in other sections. usda.gov

Application of Advanced Omics Technologies for Holistic Understanding

Modern "omics" technologies offer powerful tools for a systems-level understanding of biological processes, yet they have not been applied to the study of this compound. humanspecificresearch.orgnih.gov These technologies can provide comprehensive insights into the genetics, expression, and metabolic context of this compound biosynthesis. mdpi.com

Future research should leverage a multi-omics approach:

Genomics: Sequencing the genome of a this compound-producing Palicourea species would help identify candidate genes for the entire biosynthetic pathway.

Transcriptomics: Analyzing the RNA of the plant under different conditions can reveal which genes are co-expressed with this compound production, pointing towards biosynthetic and regulatory genes. nih.gov

Proteomics: The large-scale study of proteins can directly identify the enzymes present when this compound is being synthesized. humanspecificresearch.org

Metabolomics: This comprehensive analysis of metabolites can create a detailed map of the biochemical network surrounding this compound, identifying precursors, derivatives, and related pathways. humanspecificresearch.orgfrontiersin.org

Integrating data from these different omics platforms will provide a holistic view, accelerating the discovery of the biosynthetic pathway and its regulation and placing this compound within the broader metabolic context of the organism. nih.gov

Investigation of Ecological Roles and Plant-Microbe Interactions

The ecological function of most specialized plant metabolites, including this compound, is often related to defense or signaling. Alkaloids, in particular, frequently serve as deterrents to herbivores or as antimicrobial agents. The specific ecological role of this compound is entirely unknown and presents a compelling area for future research.

Data Tables

Table 1: Potential Research Approaches for this compound

Research Area Objective Methodology Potential Outcome
Biosynthesis & Regulation Identify enzymes and control mechanisms.Gene expression analysis (qRT-PCR), enzyme assays, protein purification, yeast two-hybrid screening.Elucidation of the complete biosynthetic pathway and its regulatory network.
Biological Activity Discover and characterize pharmacological effects.In vitro cell-based assays (e.g., cytotoxicity, anti-inflammatory), antimicrobial susceptibility testing, enzyme inhibition assays.Identification of novel therapeutic leads and understanding of molecular mechanisms.
Sustainable Production Develop a reliable source of the compound.Plant cell culture, metabolic engineering in microorganisms (e.g., E. coli, S. cerevisiae), optimization of extraction protocols.A sustainable, scalable supply of this compound for research purposes.
Omics Application Gain a holistic understanding of the compound.Genomics (DNA sequencing), Transcriptomics (RNA-Seq), Proteomics (Mass Spectrometry), Metabolomics (NMR, LC-MS).Integrated map of the genetic, transcriptional, and metabolic landscape of this compound.
Ecological Role Determine the function in the plant's environment.Herbivore feeding trials, soil/root exudate analysis, microbial community profiling (16S rRNA/ITS sequencing).Understanding of this compound's role in plant defense and shaping the rhizosphere microbiome.

Q & A

Q. How can researchers validate computational predictions of this compound’s binding affinity to putative targets?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for kinetic binding assays (ka, kd). Cross-validate using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.